2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Descripción

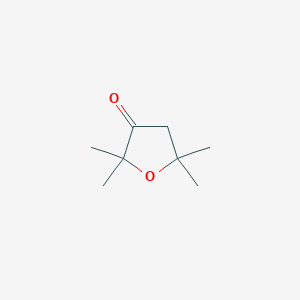

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one (CAS 5455-94-7) is a cyclic ketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. It is characterized by a tetrahydrofuran backbone substituted with four methyl groups at positions 2,2,5,5, forming a rigid, sterically hindered structure . Key physical properties include:

- Density: 0.928 g/cm³ at 25°C

- Boiling Point: 149.8°C at 760 mmHg

- Flash Point: 39.4°C (closed cup)

- Vapor Pressure: 3.97 mmHg at 25°C

This compound is commercially available (≥98% purity) and primarily used as an intermediate in pesticide synthesis due to its stability and reactivity . Its structural rigidity and lipophilic methyl groups enhance its suitability for applications requiring hydrophobic intermediates.

Propiedades

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLEGUPVIFSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202976 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-94-7 | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5455-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reduction of Ketone Precursors

A critical pathway for accessing 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one involves the reduction of precursor ketones. In one documented procedure, sodium borohydride (NaBH₄) reduces 2,2,5,5-tetramethyldihydrofuran-3-one to its corresponding alcohol under controlled conditions . Although this step primarily yields the alcohol derivative, the reverse process—oxidation of the alcohol—could theoretically regenerate the ketone. However, direct synthesis of the ketone via oxidation requires further validation.

Key Reaction Conditions:

-

Reagent: NaBH₄ (2 equivalents relative to ketone)

-

Solvent: Methanol

-

Temperature: 0°C to room temperature

-

Workup: Acidic quench (1 M HCl) followed by ethyl acetate extraction .

This method highlights the stability of the tetramethyl-substituted furanone framework under reductive conditions, though its applicability for ketone synthesis remains indirect.

Industrial-Scale Synthesis

Commercial suppliers such as Henan Aochuang Chemical Co., Ltd., and Longyan Tianhua Biological Technology Co., Ltd., offer this compound at purities of 95–99%, indicating established large-scale protocols . While proprietary details are undisclosed, industrial methods likely optimize cost and yield through:

-

Catalytic Hydrogenation: Selective reduction of unsaturated precursors.

-

Continuous Flow Reactors: Enhanced control over exothermic steps like ozonolysis.

-

Crystallization/Purification: Solvent-based recrystallization to achieve >98% purity .

Table 2: Industrial Suppliers and Specifications

| Manufacturer | Purity | Price (USD/KG) | Scale |

|---|---|---|---|

| Henan Aochuang Chemical Co., Ltd. | 98% | 0.00–0.00 | 1 Ton |

| Longyan Tianhua Biological Technology | 99% | 20.00 | 10,000 KG |

| Career Henan Chemical Co. | 95–99% | 1.00 | 1 Ton |

Análisis De Reacciones Químicas

Types of Reactions

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methyl groups on the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

- Reactivity : The compound serves as a crucial building block in organic synthesis, facilitating various chemical reactions such as Fischer esterification, amidation, and Grignard reactions. Its unique structure allows for diverse substitution patterns and functional group transformations.

- Solvent Properties : It is utilized as a solvent in numerous chemical reactions due to its non-polar nature and low tendency to form peroxides, making it a safer alternative to traditional ethers.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | Br2, Cl2 | Functionalized Derivatives |

Biological Applications

Investigated Biological Activity

- Research has indicated potential biological activities of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. Studies have explored its interactions with biomolecules and its role in various biochemical pathways.

- Case Study : A study reported that the compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Medical Applications

Therapeutic Properties

- The compound is being explored for its potential therapeutic properties. It has been considered as a precursor for drug development due to its ability to modify biological activity through structural variations.

- Case Study : Investigations into the synthesis of derivatives have shown promise in targeting specific diseases by enhancing the bioavailability and efficacy of active pharmaceutical ingredients.

Industrial Applications

Production of Polymers and Resins

- In the industrial sector, this compound is used in the production of polymers and resins. Its properties make it suitable for applications requiring high molecular weight polymers.

- Case Study : A recent industrial application demonstrated its use in developing high-performance coatings that exhibit improved durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism by which 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares 2,2,5,5-tetramethyldihydrofuran-3(2H)-one with analogous furanone derivatives and related heterocycles:

Key Differences and Trends

Substituent Effects: Methyl Groups: The target compound’s four methyl groups increase steric hindrance and hydrophobicity compared to 2,2-dimethyl-3(2H)-furanone, which has only two methyl groups. This enhances its stability but reduces solubility in polar solvents . Electron-Withdrawing Groups: Bromine and phenyl substituents in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran significantly increase molecular weight (532.3 vs. 142.2) and alter applications, favoring crystallographic studies and materials science over industrial intermediates . Oxygen-Containing Groups: Methoxy (in 2,5-dimethyl-4-methoxy-3(2H)-furanone) and hydroxyl groups (in 5-acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one) introduce hydrogen-bonding capacity, broadening utility in pharmaceuticals and fine chemicals .

Physical Properties: Boiling Points: Methyl and phenyl substituents elevate boiling points due to increased molecular weight and van der Waals interactions. The target compound’s BP (149.8°C) is higher than 2,2-dimethyl-3(2H)-furanone (~120–130°C) but lower than brominated/phenylated derivatives . Solubility: Lipophilic compounds like the target are less water-soluble, whereas methoxy/hydroxy derivatives exhibit moderate polarity, enhancing solubility in organic-aqueous mixtures .

Applications: Industrial Intermediates: The target compound’s methyl groups make it ideal for pesticide synthesis, while 2,2-dimethyl-3(2H)-furanone is used in flavorants due to its simpler structure . Specialized Chemistry: Brominated derivatives are niche materials for crystal engineering, while acetylated/hydroxylated analogs serve as synthons in multistep organic reactions .

Research Findings and Implications

- Reactivity: The target compound’s steric hindrance slows nucleophilic attacks at the ketone group, making it less reactive than 2,5-dimethyl-4-methoxy-3(2H)-furanone, which undergoes facile electrophilic substitution .

- Thermal Stability : Higher methyl content improves thermal stability compared to dihydrofuran-2-one derivatives, as evidenced by its higher flash point (39.4°C vs. <30°C for some analogs) .

- Synthetic Utility : this compound’s rigid structure is advantageous in asymmetric catalysis , where steric effects dictate enantioselectivity, unlike flexible THF-based solvents like 2-methyltetrahydrofuran .

Actividad Biológica

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one (TMTHF) is a heterocyclic organic compound recognized for its unique structural features and potential applications in various fields, including green chemistry. Despite its intriguing chemical properties, the specific biological activities of TMTHF are not extensively documented in the literature. This article aims to provide a detailed overview of the biological activity of TMTHF based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

TMTHF is characterized by a dihydrofuran ring structure with two methyl groups at the 2 and 5 positions and a ketone functional group at the 3 position. Its molecular formula is . The compound's unique structure contributes to its solvent properties and potential interactions with biological molecules.

Solvent Properties and Applications

TMTHF has been tested as a replacement for hazardous hydrocarbon solvents due to its favorable solvation properties. It exhibits similar solvent characteristics to common solvents like toluene, making it suitable for various chemical processes while posing lower environmental risks.

Table 1: Comparison of Solvent Properties

| Property | TMTHF | Toluene |

|---|---|---|

| Boiling Point (°C) | 174 | 111 |

| Density (g/cm³) | 0.870 | 0.866 |

| Flash Point (°C) | 62 | 4 |

| Solubility in Water | Low | Low |

Natural Occurrence

TMTHF occurs naturally in small amounts produced by the mycelium of Tuber borchii, a truffle-like mushroom. This suggests potential implications for natural product chemistry and possibly medicinal chemistry.

Future Directions in Research

Given the limited documentation on TMTHF's biological activity, further research is warranted to explore its potential therapeutic applications. Investigating its interactions with biological targets could reveal novel uses in medicinal chemistry.

Table 2: Suggested Areas for Future Research

| Area of Research | Description |

|---|---|

| Enzyme Inhibition Studies | Explore TMTHF's potential as an enzyme inhibitor |

| Natural Product Chemistry | Investigate its role in natural product synthesis |

| Toxicological Assessments | Evaluate safety and toxicity profiles |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,5,5-tetramethyldihydrofuran-3(2H)-one, and how can purity be optimized?

- Methodology : The compound is synthesized via cyclization of appropriate precursors, such as ketones, under acidic or thermal conditions. A notable method involves reacting 2,2,5,5-tetramethyltetrahydrofuran-3-one with tosylhydrazine to form a tosylhydrazone derivative (94% yield), confirmed by NMR and elemental analysis . Purity optimization includes recrystallization from solvents like ethanol or chromatography using silica gel.

- Key Data : Tosylhydrazone derivative: mp 169–171°C; NMR (CDCl₃) δ 1.23 (s), 1.25 (s) (12H, CH₃ groups) .

Q. How is the structural conformation of this compound validated experimentally?

- Methodology : X-ray crystallography is critical. For example, analogous dihydrofuran derivatives show bond angles (e.g., C–C–O ≈ 120°) and torsion angles (e.g., −173.3° for C6–C1–C2–C3) to confirm ring puckering and substituent orientation . NMR (¹H and ¹³C) and IR spectroscopy further validate electronic environments and functional groups.

- Key Data : Crystallographic parameters: Monoclinic system, space group P2₁/c, with unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence the compound’s reactivity in ring-opening reactions?

- Methodology : Kinetic studies under controlled conditions (e.g., acid-catalyzed hydrolysis) compare reaction rates with less-substituted analogs. Computational modeling (DFT) evaluates steric hindrance by analyzing bond strain and transition-state geometries .

- Key Data : Reduced reactivity in nucleophilic attacks due to restricted access to the carbonyl group, as seen in slower hydrolysis rates vs. unsubstituted dihydrofurans .

Q. What challenges arise in interpreting NMR spectra of this compound derivatives, and how are they resolved?

- Methodology : Overlapping signals from methyl groups are deconvoluted using 2D NMR (HSQC, HMBC) and variable-temperature experiments. For example, coupling constants (J = 8–10 Hz) in NOESY confirm spatial proximity of methyl protons .

- Key Data : Distinct ¹³C NMR shifts for carbonyl (δ ~210 ppm) and quaternary carbons (δ ~80 ppm) aid assignments .

Q. How does the compound’s thermal stability impact its utility as a precursor in high-temperature reactions?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres quantify decomposition thresholds (e.g., onset at 150–200°C). Stability is compared to analogs via Arrhenius plots .

- Key Data : Decomposition products (e.g., CO, hydrocarbons) identified via GC-MS, with stability enhanced by electron-donating methyl groups .

Q. What strategies are effective in synthesizing enantiomerically pure derivatives of this compound?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) induce stereochemistry. Enantiomeric excess (%ee) is quantified via chiral HPLC or polarimetry .

- Key Data : Reported %ee >90% using proline-derived catalysts in analogous dihydrofuran systems .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for dihydrofuran derivatives?

- Methodology : Cross-validate using multiple datasets (e.g., CCDC entries) and refine models with software like SHELXL. Check for experimental variables (e.g., temperature, radiation source) that affect bond lengths/angles .

- Example : Variations in C–O bond lengths (1.3–1.5 Å) may arise from differing crystal-packing forces .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.